- Preparation and purification of N-substituted maleimide, Japan, , ,

Cas no 930-88-1 (N-Methylmaleimide)

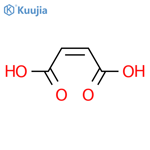

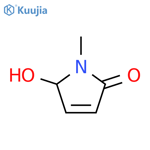

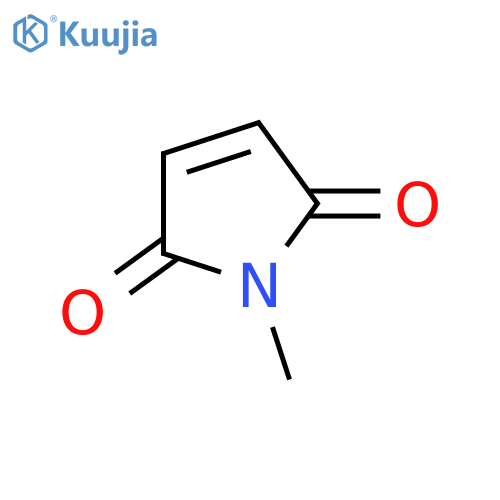

N-Methylmaleimide structure

Produktname:N-Methylmaleimide

N-Methylmaleimide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Methyl-1H-pyrrole-2,5-dione

- N-Methylmaleimide

- 1-methylpyrrole-2,5-dione

- N-Methylmaleinimide

- Maleimide, N-methyl-

- 1H-Pyrrole-2,5-dione, 1-methyl-

- N-methyl maleimide

- 1-methyl-pyrrole-2,5-dione

- P0TFZ8R21Y

- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- SEEYREPSKCQBBF-UHFFFAOYSA-N

- N-methymaleimide

- N-Methylomaleimide

- WLN: T5VNVJ B1

- 1-methylazoline-2,5-dione

- Maleimide-Related Compound

- 1-Methyl-1H-pyrrole-2,5-dione (ACI)

- Maleimide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl maleic imide

- N-Methylpyrrole-2,5-dione

- NSC 57594

- NSC57594

- PD135234

- EINECS 213-226-1

- BDBM7803

- DB-057367

- MFCD00005508

- NSC-57594

- STK055426

- Q15720563

- CHEMBL225037

- DS-15966

- DTXSID30239240

- F14903

- CS-0070301

- N-Methylmaleimide, 97%

- Z203053858

- BRN 0108550

- 5-21-10-00005 (Beilstein Handbook Reference)

- SCHEMBL36966

- 930-88-1

- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594

- 1-Methyl-1H-pyrrole-2,5-dione #

- F3188-0045

- 1H-Pyrrole-2, 1-methyl-

- EN300-25331

- SEEYREPSKCQBBF-UHFFFAOYSA-

- NS00039522

- UNII-P0TFZ8R21Y

- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3

- AKOS001276499

- M0807

- methyl-1h-pyrrole-2,5-dione

- SY049546

- HMS1659H21

- AI3-22153

-

- MDL: MFCD00005508

- Inchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3

- InChI-Schlüssel: SEEYREPSKCQBBF-UHFFFAOYSA-N

- Lächelt: O=C1N(C)C(=O)C=C1

- BRN: 0108550

Berechnete Eigenschaften

- Genaue Masse: 111.03200

- Monoisotopenmasse: 111.032028402g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 153

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 37.4

- XLogP3: -0.5

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.3113 (rough estimate)

- Schmelzpunkt: 94-96 °C (lit.)

- Siedepunkt: 208.19°C (rough estimate)

- Brechungsindex: 1.4260 (estimate)

- Wasserteilungskoeffizient: Slightly soluble in water.

- PSA: 37.38000

- LogP: -0.52090

- Sensibilität: Feuchtigkeitsempfindlich

- Löslichkeit: Nicht bestimmt

N-Methylmaleimide Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H302-H314-H317

- Warnhinweis: P280-P305 + P351 + P338-P310

- Transportnummer gefährlicher Stoffe:UN 1759 8/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-34-43

- Sicherheitshinweise: S26-S36/37/39-S45

- FLUKA MARKE F CODES:10-21

- RTECS:ON5600000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R20/21; R25; R34; R43

- PackingGroup:III

- Lagerzustand:Inert atmosphere,2-8°C

- Gefahrenklasse:8

- Sicherheitsbegriff:6.1

- Verpackungsgruppe:II

N-Methylmaleimide Zolldaten

- HS-CODE:2925190090

- Zolldaten:

China Zollkodex:

2925190090Übersicht:

2925190090 Andere Imide und ihre derivativen Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

292590090 andere Imide und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N-Methylmaleimide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25331-0.05g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-25331-2.5g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 2.5g |

$25.0 | 2024-06-19 | |

| Enamine | EN300-25331-25.0g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 25.0g |

$171.0 | 2024-06-19 | |

| Enamine | EN300-25331-100.0g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 100.0g |

$362.0 | 2024-06-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |

N-Methylmaleimide |

930-88-1 | 97.0%(GC) | 25g |

¥595.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |

N-Methylmaleimide |

930-88-1 | 97.0%(GC) | 100g |

¥1390.0 | 2022-06-10 | |

| TRC | M316800-25000mg |

N-Methylmaleimide |

930-88-1 | 25g |

$150.00 | 2023-05-17 | ||

| Life Chemicals | F3188-0045-0.25g |

N-Methylmaleimide |

930-88-1 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |

N-Methylmaleimide |

930-88-1 | >98.0%(GC) | 25g |

¥265.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |

N-Methylmaleimide |

930-88-1 | 97% | 5g |

¥107.00 | 2022-09-01 |

N-Methylmaleimide Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux

Referenz

- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Cesium carbonate Solvents: Isobutanol

Referenz

- Preparation of N-substituted maleimides, Japan, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Toluene ; 4 - 5 h, reflux

Referenz

- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadducts, Oriental Journal of Chemistry, 2011, 27(1), 321-324

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation, European Journal of Medicinal Chemistry, 2020, 191,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C

1.3 Reagents: Water ; cooled

Referenz

- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphoma, Pharmaceuticals, 2020, 13(1),

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Potassium dichromate

Referenz

- The photooxidation of pyrrole: A simple synthesis of maleimide, Chemistry & Industry (London, 1962, 1576, 1576-7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing Groups, Organic Letters, 2018, 20(10), 2835-2838

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C

Referenz

- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XII, Archiv der Pharmazie (Weinheim, 2016, 349(6), 466-474

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Referenz

- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligands, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether

1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide

1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide

Referenz

- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and Imides, Journal of Organic Chemistry, 1995, 60(21), 6676-7

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 8 h, 110 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

Referenz

- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines, Journal of Organic Chemistry, 2023, 88(6), 3424-3435

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenols, Organic Chemistry Frontiers, 2023, 10(17), 4329-4335

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions, ACS Macro Letters, 2012, 1(10), 1194-1198

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide ; 5 min, heated

1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C

1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C

Referenz

- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agents, International Journal of Chemistry (Mumbai, 2013, 2(3), 316-320

Synthetic Routes 20

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C

Referenz

- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

N-Methylmaleimide Raw materials

- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-

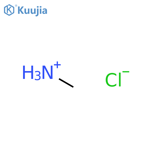

- Methylammonium Chloride

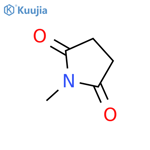

- N-Methylsuccinimide

- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one

- Maleic acid

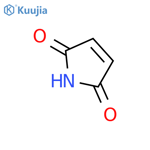

- Maleimide

- N-Methylmaleimide

- Anthracene, 9-(azidomethyl)-

- 2,5-dihydrofuran-2,5-dione

N-Methylmaleimide Preparation Products

N-Methylmaleimide Verwandte Literatur

-

Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333

-

Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024

-

Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023

-

Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917

-

Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Pyrrolidine Maleinimide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Pyrrolidine Pyrrolidone Maleinimide

930-88-1 (N-Methylmaleimide) Verwandte Produkte

- 2973-17-3(N-Allylmaleimide)

- 128-53-0(N-Ethylmaleimide)

- 5132-30-9( BMOE )

- 1073-93-4(N-Isopropylmaleimide)

- 1822575-77-8(Methyl 2-amino-5,5-dimethylheptanoate)

- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)

- 2792200-93-0(1,2,3,4-Tetrahydro-3-(3H-imidazo[4,5-b]pyridin-6-yl)-2,4-dioxo-7-quinazolinecarboxylic acid)

- 1214346-05-0(2-(2,4-Di(pyridin-3-yl)phenyl)-2-hydroxyacetic acid)

- 155172-12-6(Mirtazapine N-Oxide)

- 1361646-76-5(5-Amino-2-(perchlorophenyl)nicotinic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:930-88-1)N-Methylmaleimide

Reinheit:99%/99%

Menge:100g/500g

Preis ($):228.0/700.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-88-1)N-Methylmaleimide

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung